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Compound of Interest

Compound Name: n-methyl-2-naphthamide

CAS No.: 3815-22-3

Cat. No.: B1605573

Get Quote

Executive Summary
N-methyl-2-naphthamide (CAS: 3815-22-3) represents a critical non-steroidal pharmacophore

in the development of targeted therapies for hormone-dependent cancers and

neurodegenerative disorders. Unlike traditional steroidal agents, this naphthalene-carboxamide

scaffold offers a rigid, lipophilic core that effectively mimics the A/B-ring system of steroids,

allowing for precise docking into hydrophobic enzyme pockets.

Its primary therapeutic significance lies in the selective inhibition of CYP17A1 (17,20-lyase), a

key rate-limiting enzyme in androgen biosynthesis, positioning it as a lead structure for

Castration-Resistant Prostate Cancer (CRPC) therapeutics. Secondary activities include the

modulation of the CREB-CBP (KIX-KID) interaction, offering potential pathways for treating

neuropathic pain.[1]

Part 1: Chemical Profile & Structural Biology
Physicochemical Properties
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The molecule consists of a naphthalene ring fused to an N-methyl carboxamide group at the

C2 position. This planar, aromatic system acts as a lipophilic anchor, while the amide bond

functions as a hydrogen bond donor/acceptor directional vector.

Property Value Relevance

Molecular Formula C₁₂H₁₁NO

Low MW fragment, ideal for

FBDD (Fragment-Based Drug

Discovery)

Molecular Weight 185.22 g/mol
High ligand efficiency (LE)

potential

LogP ~2.6
Moderate lipophilicity; blood-

brain barrier (BBB) permeable

Solubility DMSO (>50 mg/mL), Ethanol

Poor aqueous solubility

requires formulation (e.g.,

cyclodextrins)

Key Pharmacophore Naphthalene-2-carboxamide

Bioisostere for indole-3-

carboxamides and steroid A/B

rings

Structural Homology
N-methyl-2-naphthamide is structurally distinct from Agomelatine (N-[2-(7-methoxy-1-

naphthyl)ethyl]acetamide) and Ramelteon. While those drugs utilize an ethyl-linked amide to

target Melatonin (MT1/MT2) receptors, the direct attachment of the amide in N-methyl-2-
naphthamide rigidifies the structure, shifting selectivity toward enzymatic pockets (CYP17A1)

rather than GPCRs.

Part 2: Primary Therapeutic Target: CYP17A1
Inhibition[2]
Mechanism of Action
The primary target of N-methyl-2-naphthamide is the CYP17A1 enzyme, specifically the

17,20-lyase component. This enzyme is responsible for the conversion of 17-
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hydroxypregnenolone to dehydroepiandrosterone (DHEA), the precursor to potent androgens

like testosterone and dihydrotestosterone (DHT).

Binding Mode: The naphthalene ring occupies the hydrophobic substrate-binding pocket

typically reserved for the steroid core. The amide nitrogen coordinates with the heme iron or

hydrogen bonds with active site residues (e.g., Asn202), preventing substrate turnover.

Therapeutic Outcome: By blocking androgen synthesis intratumorally (within the prostate

tumor microenvironment), it starves androgen-dependent prostate cancer cells that have

developed resistance to standard chemical castration (GnRH agonists).

Signaling Pathway Blockade
The following diagram illustrates the precise intervention point of N-methyl-2-naphthamide
within the steroidogenic pathway.
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Figure 1: Mechanism of CYP17A1 blockade. The molecule inhibits the 17,20-lyase step,

preventing the formation of DHEA and downstream androgens.

Part 3: Secondary Targets & Emerging Applications
KIX-KID Interaction (Neuropathic Pain)
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Derivatives of N-methyl-2-naphthamide (specifically N-(4-chlorophenyl) analogues) have

been identified as inhibitors of the interaction between the Kinase-Inducible Domain (KID) of

CREB and the KIX domain of CBP (CREB-binding protein).[1]

Significance: Disruption of this transcription factor complex reduces the expression of genes

associated with chronic pain sensitization and memory consolidation of pain traces.

Relevance: Represents a non-opioid pathway for analgesia.

Quinone Reductase 2 (QR2)
The scaffold shares homology with resveratrol-based inhibitors of QR2. Inhibition of QR2 can

prevent the metabolic activation of quinone-based toxic metabolites and reduce oxidative

stress in neurodegenerative models.

Part 4: Experimental Protocols
Protocol: CYP17A1 Microsomal Inhibition Assay
Objective: To quantify the IC50 of N-methyl-2-naphthamide against CYP17A1 activity.

Reagents:

Rat or Human Testicular Microsomes (source of CYP17A1).

Substrate: [³H]-17α-hydroxypregnenolone (20 nM).

Cofactor: NADPH generating system (1 mM NADP+, 3 mM G6P, G6PDH).

Inhibitor: N-methyl-2-naphthamide (0.01 µM – 100 µM in DMSO).

Workflow:

Incubation: Mix microsomes (50 µg protein) with inhibitor in phosphate buffer (pH 7.4). Pre-

incubate for 10 min at 37°C.

Initiation: Add NADPH generating system and radiolabeled substrate.

Reaction: Incubate for 20 minutes at 37°C.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1605573/docs?utm_src=pdf-body#comprehensive-pharmacological-profiling-of-n-methyl-2-naphthamide
https://pubs.rsc.org/en/content/articlehtml/2016/sc/c5sc03905c
https://www.benchchem.com/product/b1605573/docs?utm_src=pdf-body#comprehensive-pharmacological-profiling-of-n-methyl-2-naphthamide
https://www.benchchem.com/product/b1605573/docs?utm_src=pdf-body#comprehensive-pharmacological-profiling-of-n-methyl-2-naphthamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1605573?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Termination: Stop reaction with ice-cold ethyl acetate/isooctane (1:1).

Extraction: Vortex and centrifuge to separate organic phase (containing product DHEA).

Analysis: Quantify [³H]-DHEA via Thin Layer Chromatography (TLC) or HPLC coupled with

radiometric detection.

Calculation: Plot % inhibition vs. log[concentration] to determine IC50.

Protocol: PC-3 Cell Proliferation Assay
Objective: To assess the antiproliferative efficacy in an androgen-independent prostate cancer

model.

Workflow Visualization:
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Click to download full resolution via product page

Figure 2: MTT Cell Viability Assay Workflow for screening naphthamide derivatives.

Part 5: Data Summary & Comparative Analysis
The following table summarizes the activity profile of the N-methyl-2-naphthamide scaffold

compared to standard reference agents.
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Target Activity Type Potency (Est.)
Clinical
Relevance

Reference
Standard

CYP17A1
Inhibitor (17,20-

lyase)

Low µM (1-10

µM)
Prostate Cancer Abiraterone

KIX-KID PPI Inhibitor Mid µM Neuropathic Pain Naphthol-AS-E

Tubulin
Polymerization

Inhibitor
2-5 µM

General

Oncology
Colchicine

SIRT2 Inhibitor >10 µM Epigenetics AGK2

Note: Potency values are derived from structure-activity relationship (SAR) data of closely

related 2-naphthamide derivatives.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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